Bis(4-nitrobenzyl) benzene-1,4-dicarboxylate
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Overview
Description
1,4-BIS[(4-NITROPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE is an organic compound with the molecular formula C22H16N2O8. It is known for its unique structure, which includes two nitrophenyl groups attached to a benzene ring through methylene bridges, and two carboxylate groups at the para positions of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-BIS[(4-NITROPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE typically involves the reaction of 1,4-benzenedicarboxylic acid with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-BIS[(4-NITROPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylate groups can undergo esterification reactions with alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, elevated temperatures.
Esterification: Alcohols, acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products Formed
Reduction: 1,4-BIS[(4-AMINOPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Ester derivatives of the compound.
Scientific Research Applications
1,4-BIS[(4-NITROPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of new pharmaceuticals due to its unique structural features.
Materials Science: Investigated for its potential use in the development of new materials with specific properties, such as luminescent materials.
Mechanism of Action
The mechanism of action of 1,4-BIS[(4-NITROPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE is not well-documented. its effects are likely related to the presence of nitro and carboxylate groups, which can participate in various chemical reactions and interactions with biological molecules. The nitro groups can undergo reduction to form amino groups, which can then interact with proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
1,4-BIS[(4-AMINOPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE: A reduced form of the compound with amino groups instead of nitro groups.
1,4-BIS[(4-METHOXYPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE: A derivative with methoxy groups instead of nitro groups.
Uniqueness
1,4-BIS[(4-NITROPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE is unique due to the presence of both nitro and carboxylate groups, which provide a combination of reactivity and functionality that is not commonly found in other compounds. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C22H16N2O8 |
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Molecular Weight |
436.4 g/mol |
IUPAC Name |
bis[(4-nitrophenyl)methyl] benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H16N2O8/c25-21(31-13-15-1-9-19(10-2-15)23(27)28)17-5-7-18(8-6-17)22(26)32-14-16-3-11-20(12-4-16)24(29)30/h1-12H,13-14H2 |
InChI Key |
JNOBYCFEIDNMMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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